3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline
CAS No.:
Cat. No.: VC16213883
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-methyl-4-(1-methylpyrazol-4-yl)aniline |
| Standard InChI | InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3 |
| Standard InChI Key | XZYPOHAJFLXHDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N)C2=CN(N=C2)C |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features an aniline backbone substituted with:
This arrangement creates distinct electronic effects:
-
The electron-donating methyl group enhances aromatic ring reactivity
-
The pyrazole moiety introduces π-π stacking capabilities and hydrogen-bonding sites.
Table 1: Structural Descriptors
Spectroscopic Fingerprints
-
¹H NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm), pyrazole CH (δ 7.5–8.0 ppm), and methyl groups (δ 2.3–2.5 ppm).
-
IR Spectroscopy: N-H stretch (3350–3450 cm⁻¹), C=N pyrazole vibration (1600–1650 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 187.1 with fragmentation patterns confirming the pyrazole-aniline linkage .
Synthesis and Optimization
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed reaction between:
-
4-Bromo-3-methylaniline
-
1-Methyl-4-pyrazolylboronic acid.
Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (4:1)
-
Yield: 68–72%.
Vilsmeier-Haack Formylation
Alternative pathway for precursor synthesis:
Key Challenge: Regioselective pyrazole formation requires strict temperature control (0–5°C) .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Suzuki Coupling | 72 | >98 | 12 |
| Vilsmeier-Haack | 58 | 95 | 24 |
Biological Activity and Mechanisms
Antimicrobial Effects
While direct data is limited, related 4-pyrazolylquinoline compounds exhibit:
Material Science Applications
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with:
-
Cu(II): Square planar geometries (λmax = 610 nm)
-
Fe(III): Octahedral coordination spheres.
Table 3: Metal Complex Properties
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 12.4 | Catalytic oxidation |
| Fe³⁺ | 9.8 | Magnetic materials |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume